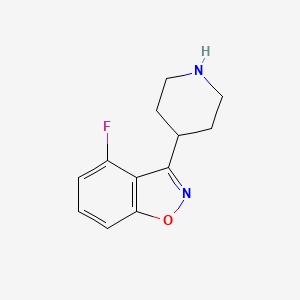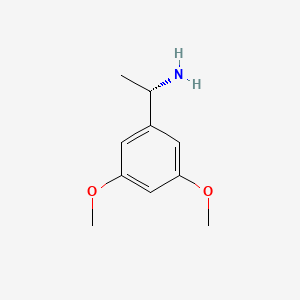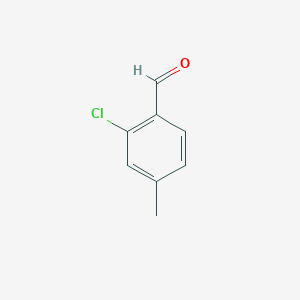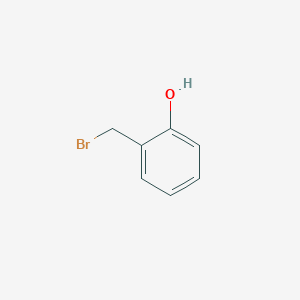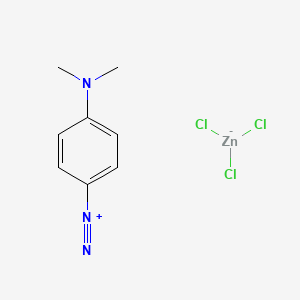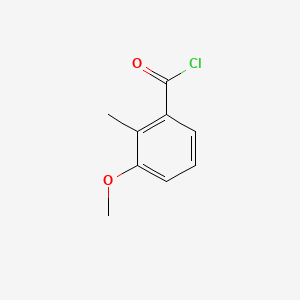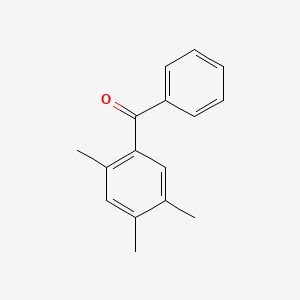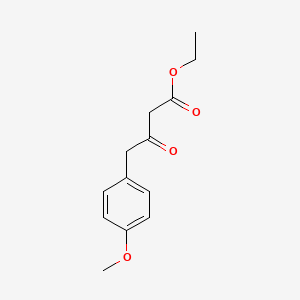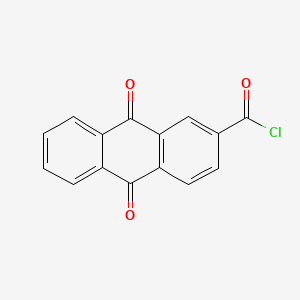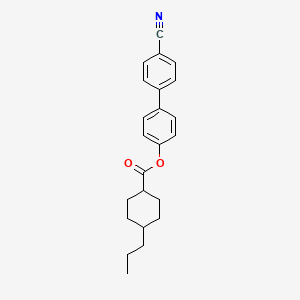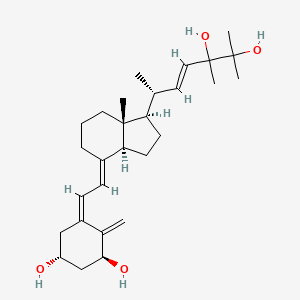
1alpha, 24, 25-Trihydroxy VD2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1alpha, 24, 25-Trihydroxy VD2 is a vitamin D analog, which means it is a compound structurally similar to vitamin D. This compound is known for its biological activity and is used primarily in scientific research . It has a molecular weight of 444.65 and a molecular formula of C28H44O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha, 24, 25-Trihydroxy VD2 involves multiple steps, starting from a suitable precursor. The synthetic route typically includes hydroxylation reactions to introduce the hydroxy groups at the 1alpha, 24, and 25 positions. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired selectivity and yield .
Industrial Production Methods: Industrial production of this compound is usually carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1alpha, 24, 25-Trihydroxy VD2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxy groups.
Substitution: The hydroxy groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution can introduce new functional groups .
Scientific Research Applications
1alpha, 24, 25-Trihydroxy VD2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of vitamin D analogs.
Biology: The compound is used to investigate the biological effects of vitamin D and its analogs on cellular processes.
Medicine: Research on this compound includes its potential therapeutic applications in treating diseases related to vitamin D deficiency.
Industry: The compound is used in the development of new drugs and formulations
Mechanism of Action
1alpha, 24, 25-Trihydroxy VD2 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes. This binding activates the receptor, leading to changes in gene expression that influence cellular processes such as calcium homeostasis and immune function .
Comparison with Similar Compounds
1alpha, 25-Dihydroxyvitamin D3: Another vitamin D analog with similar biological activity.
1alpha, 24-Dihydroxyvitamin D2: A compound with two hydroxy groups at the 1alpha and 24 positions.
Uniqueness: 1alpha, 24, 25-Trihydroxy VD2 is unique due to the presence of three hydroxy groups, which confer distinct biological properties compared to other vitamin D analogs. This structural difference allows for specific interactions with the vitamin D receptor and other molecular targets .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGCLKZOZQUAFK-UAAWEXCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569509 |
Source


|
| Record name | (1S,3R,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457048-34-9 |
Source


|
| Record name | (1S,3R,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
